molecular formula C16H20N4O3 B2878031 N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide CAS No. 1797659-56-3

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2878031
CAS No.: 1797659-56-3
M. Wt: 316.361
InChI Key: QXNMJXHLJULPPW-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a methoxyphenylacetamide group and a dimethylamino-methoxypyrimidine moiety. The pyrimidine ring system is a fundamental scaffold in nucleic acids and is considered pharmaceutically essential, with many pyrimidine derivatives serving as drugs or key intermediates . The acetamide functional group is a common feature in many biologically active molecules and is frequently explored in the design of new chemical entities . This compound is representative of a class of small molecules that are vital for developing new therapeutic agents. Heterocyclic compounds like this one, which feature nitrogen-containing rings, are extensively investigated across numerous research areas due to their diverse biological activities . Researchers value such compounds for their potential as building blocks in synthesizing more complex molecules or as core structures for creating libraries for high-throughput screening . The presence of specific substituents, including the dimethylamino and methoxy groups, allows for systematic exploration of structure-activity relationships (SAR), which is a critical step in the optimization of lead compounds in pharmaceutical development. The product is supplied for research applications only. It is intended for use in laboratory settings by qualified scientists. This compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-20(2)15-13(10-17-16(19-15)23-4)18-14(21)9-11-5-7-12(22-3)8-6-11/h5-8,10H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMJXHLJULPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine with 2-(4-methoxyphenyl)acetyl chloride under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce dimethylaminophenylmethanol.

Scientific Research Applications

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can also engage in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Biological Activity (If Reported) Reference
Target Compound : N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide Pyrimidine 4-(dimethylamino), 2-methoxy, 5-(4-methoxyphenyl acetamide) Not reported Not explicitly stated (inferred kinase modulation)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Chloro-fluorophenyl, naphthyl Not reported Antimicrobial potential
2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-48800) Acetamide Dichlorophenyl, dimethylamino cyclohexyl Not reported Opioid receptor activity (controlled)
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) Flavone-acetamide 4-Methoxyphenyl, chromen-4-one scaffold 187–189 Adenosine A2B receptor ligand
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4,6-dichloro, 5-methoxy 313–315 (decomposes) Pharmaceutical intermediate

Key Comparative Analysis

Pyrimidine-Based Analogs
  • 4,6-Dichloro-5-methoxypyrimidine : Shares the pyrimidine core and methoxy group but lacks the acetamide moiety. The chlorine substituents increase electrophilicity, making it a reactive intermediate in synthesis .
  • Target Compound: The acetamide and dimethylamino groups enhance binding specificity compared to halogenated analogs, likely reducing off-target effects.
Acetamide Derivatives
Heterocyclic Hybrids
  • VIf (Flavone-acetamide): Combines a chromen-4-one scaffold with acetamide, showing adenosine A2B receptor affinity. The flavone core introduces π-π stacking capabilities absent in the pyrimidine-based target compound .

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves palladium-catalyzed coupling (similar to ’s methods for tetrazolyl-phenothiazine acetamides) .
  • Biological Activity: While direct data is lacking, pyrimidine-acetamide hybrids are known to inhibit kinases (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
  • Thermal Stability : The target compound’s stability is expected to exceed that of 4,6-dichloro-5-methoxypyrimidine (m.p. 313–315°C) due to reduced halogen reactivity .

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